molecular formula C17H10ClN3O B2730499 2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline CAS No. 1223889-13-1

2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline

Cat. No.: B2730499
CAS No.: 1223889-13-1
M. Wt: 307.74
InChI Key: FJAYLMBLFXTTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline is a heterocyclic compound that combines a quinoline ring with an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of both quinoline and oxadiazole moieties in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also crucial.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline involves its interaction with molecular targets such as DNA, enzymes, and receptors. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The oxadiazole ring can inhibit enzyme activity by binding to the active site, preventing substrate access . These interactions result in the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of a phenyl group in the oxadiazole ring of 2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline enhances its lipophilicity and potential interactions with biological targets. This makes it more effective in penetrating cell membranes and reaching intracellular targets compared to its methyl or ethyl analogs .

Properties

IUPAC Name

5-(2-chloroquinolin-4-yl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O/c18-15-10-13(12-8-4-5-9-14(12)19-15)17-20-16(21-22-17)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAYLMBLFXTTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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